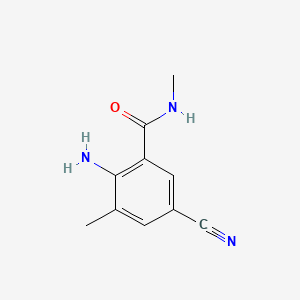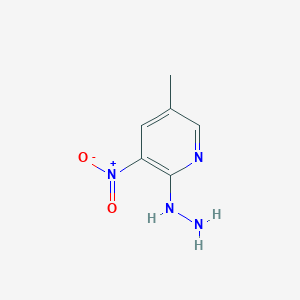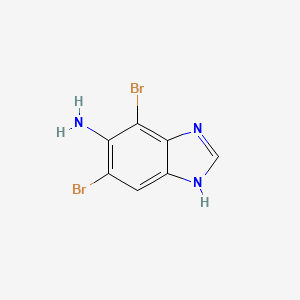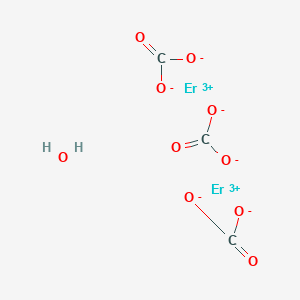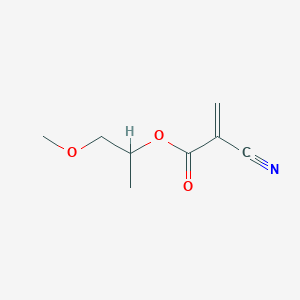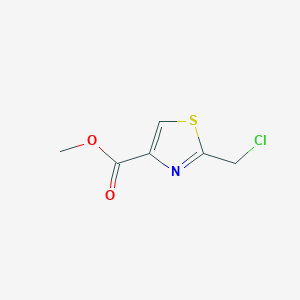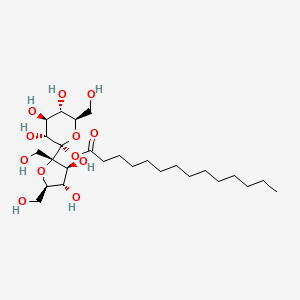
Sucrose myristate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monotetradecanoate: is a complex carbohydrate derivative. It is a type of sucrose ester, where the hydroxyl groups of sucrose are esterified with fatty acids. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sucrose myristate typically involves the esterification of sucrose with tetradecanoic acid (myristic acid). The reaction is usually catalyzed by an acid or base catalyst. The process involves:
Activation of the fatty acid: Tetradecanoic acid is activated using a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-carbonyldiimidazole (CDI).
Esterification: The activated fatty acid reacts with sucrose in the presence of a catalyst such as sulfuric acid or sodium hydroxide.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired ester.
Industrial Production Methods: In industrial settings, the production of sucrose esters like this compound is carried out in large reactors. The process involves:
Mixing: Sucrose and tetradecanoic acid are mixed in the presence of a catalyst.
Heating: The mixture is heated to a specific temperature to facilitate the reaction.
Separation: The product is separated from the reaction mixture using techniques like centrifugation or filtration.
Purification: The crude product is purified to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions:
Hydrolysis: Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monotetradecanoate can undergo hydrolysis in the presence of water and an acid or base catalyst, breaking down into sucrose and tetradecanoic acid.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Hydrolysis: Sucrose and tetradecanoic acid.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
科学研究应用
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monotetradecanoate has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and bioavailability of drugs.
Industry: Utilized in the production of cosmetics and personal care products for its emulsifying and stabilizing properties.
作用机制
The mechanism of action of Sucrose myristate involves its surfactant properties. The compound reduces the surface tension between different phases, allowing for better mixing and interaction. In biological systems, it can enhance the permeability of cell membranes, facilitating the uptake of nutrients and drugs. The molecular targets include cell membrane lipids and proteins involved in transport processes.
相似化合物的比较
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, octadecanoate: Another sucrose ester with similar surfactant properties but different fatty acid chain length.
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dodecanoate: A sucrose ester with a shorter fatty acid chain, leading to different solubility and emulsifying properties.
Uniqueness: Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monotetradecanoate is unique due to its specific fatty acid chain length, which provides a balance between hydrophilic and lipophilic properties. This balance makes it particularly effective as a surfactant and emulsifier in various applications.
属性
IUPAC Name |
[2-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] tetradecanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(30)38-26(24(35)22(33)20(31)17(14-27)37-26)25(16-29)23(34)21(32)18(15-28)36-25/h17-18,20-24,27-29,31-35H,2-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHFXSHOJAMQQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27216-47-3 |
Source


|
| Record name | Sucrose myristate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
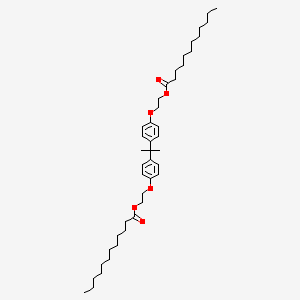
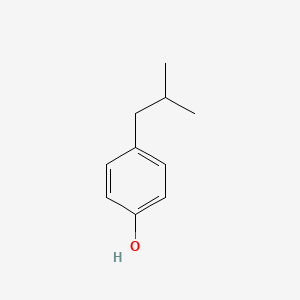

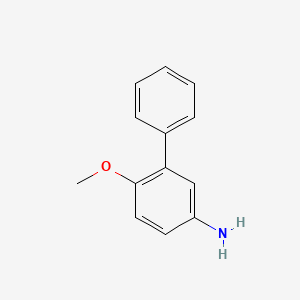


![[D-Glp1,D-Phe2,D-Trp3,6]-LH-RH](/img/structure/B1593405.png)
